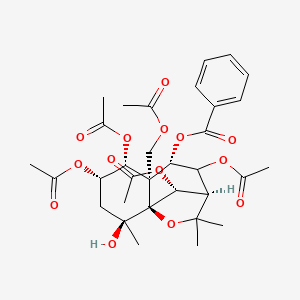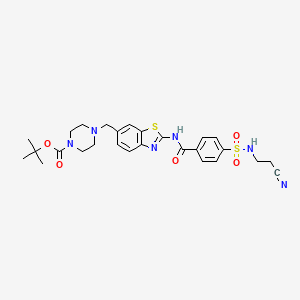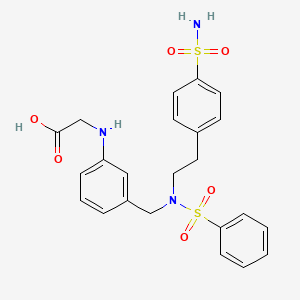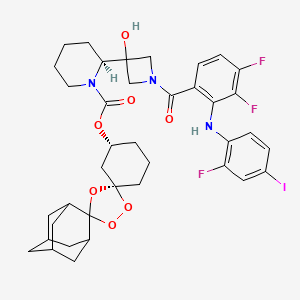
Celangulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Celangulin is a natural insecticidal compound isolated from the plant Celastrus angulatus. It is a sesquiterpene polyol ester with a β-dihydroagarofuran skeleton. This compound is known for its potent insecticidal properties, particularly against lepidopteran larvae, making it a valuable tool in agricultural pest control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Celangulin can be extracted from the roots and leaves of Celastrus angulatus. The content in roots is higher than in leaves . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate the active compound.
Industrial Production Methods
The industrial production of this compound is currently limited due to its low yield and discontinuous supply from natural sources. advances in synthetic biology have provided opportunities for sustainable production. Researchers have identified key genes involved in the biosynthesis of this compound, which can be used to engineer microorganisms for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Celangulin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the β-dihydroagarofuran skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Celangulin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study sesquiterpene polyol esters and their chemical properties.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its anti-cancer and anti-inflammatory effects.
Industry: This compound is used in the development of eco-friendly insecticides for agricultural pest control.
Mecanismo De Acción
Celangulin exerts its insecticidal effects by targeting the vacuolar ATPase (V-ATPase) in the midgut cells of insects. It binds to subunits of V-ATPase, inhibiting its activity and disrupting intracellular pH, homeostasis, and nutrient transport mechanisms . This leads to the death of the insect larvae.
Comparación Con Compuestos Similares
Celangulin is often compared with other sesquiterpene polyol esters, such as this compound IV and this compound V. These compounds share a similar β-dihydroagarofuran skeleton but differ in their specific functional groups and insecticidal potency . This compound V, for example, has been shown to have higher insecticidal activity compared to this compound IV .
List of Similar Compounds
- This compound IV
- This compound V
- Dihydroagarofuran derivatives
This compound stands out due to its unique combination of hydroxyl groups and its potent insecticidal activity, making it a valuable compound for both scientific research and practical applications in pest control.
Propiedades
Fórmula molecular |
C32H40O14 |
|---|---|
Peso molecular |
648.6 g/mol |
Nombre IUPAC |
[(1S,2S,4S,5R,6S,7S,9R,12R)-4,5,8,12-tetraacetyloxy-6-(acetyloxymethyl)-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C32H40O14/c1-16(33)40-15-31-25(43-19(4)36)22(41-17(2)34)14-30(8,39)32(31)26(44-20(5)37)23(29(6,7)46-32)24(42-18(3)35)27(31)45-28(38)21-12-10-9-11-13-21/h9-13,22-27,39H,14-15H2,1-8H3/t22-,23+,24?,25-,26+,27+,30-,31-,32-/m0/s1 |
Clave InChI |
SIEZSHWOPJNWFA-YRJKAWBZSA-N |
SMILES isomérico |
CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H](C([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)
![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)




![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)


![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)

